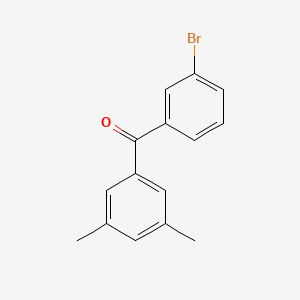

3-Bromo-3',5'-dimethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of antipyrine derivatives with bromine substituents is reported, which involves good yields and spectroscopic characterization . Similarly, the optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands is discussed, which involves structure-guided optimization . These methods could potentially be adapted for the synthesis of 3-Bromo-3',5'-dimethylbenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated compounds is a key focus in the papers. For example, the X-ray structure characterization of antipyrine derivatives reveals that the compounds crystallize in the monoclinic P21/c space group and that their crystal packing is stabilized by hydrogen bonds and π-interactions . The molecular structure of 3,5-dimethylbenzophenone has been analyzed using density functional theory, which provides insights into bond lengths, bond angles, and vibrational frequencies . These findings could be extrapolated to understand the molecular structure of 3-Bromo-3',5'-dimethylbenzophenone.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For instance, the thermal decomposition of a brominated biphenolate compound results in the formation of different products, indicating the reactivity of such compounds under thermal conditions . The reactivity of 3-Bromo-3',5'-dimethylbenzophenone could be similar, with potential for various chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are well-documented in the papers. The vibrational spectroscopic analysis of 3,5-dimethylbenzophenone provides information on its infrared and Raman spectra, which can be used to deduce similar properties for 3-Bromo-3',5'-dimethylbenzophenone . The thermal stability of related compounds is also discussed, which is an important aspect of their physical properties . The papers do not directly address the properties of 3-Bromo-3',5'-dimethylbenzophenone, but the properties of similar compounds can offer valuable insights.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

3-Bromo-3',5'-dimethylbenzophenone has potential applications in photodynamic therapy, particularly in the treatment of cancer. For example, a study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, related to this compound, demonstrated its usefulness as a Type II photosensitizer due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Phenothiazines

3-Bromo-3',5'-dimethylbenzophenone is involved in the synthesis of phenothiazines, compounds with a wide spectrum of pharmacological activities, including potential effects against cancer. The process of Smiles rearrangement of related compounds leads to the formation of phenothiazines, highlighting the chemical's significance in synthetic organic chemistry (Sharma, Gupta, Gautam, & Gupta, 2002).

Natural Antioxidant Sources

Research on bromophenols derived from marine algae, which are structurally similar to 3-Bromo-3',5'-dimethylbenzophenone, shows that these compounds are excellent natural sources of antioxidants. These findings suggest potential applications in food preservation and health supplements due to their strong free radical scavenging activities (Li, Li, Gloer, & Wang, 2011).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds related to 3-Bromo-3',5'-dimethylbenzophenone are utilized for the synthesis of various heterocycles, demonstrating its versatility in the development of new chemical entities. This expands its utility in the creation of novel compounds with potential pharmaceutical applications (Abdelhamid & Shiaty, 1988).

Propriétés

IUPAC Name |

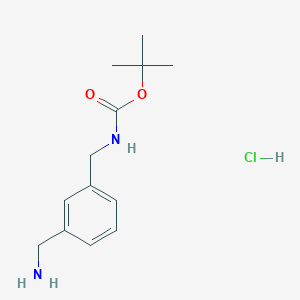

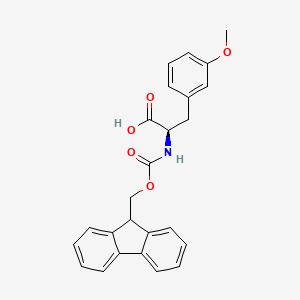

(3-bromophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQISVAIVZKRMCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373646 |

Source

|

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3',5'-dimethylbenzophenone | |

CAS RN |

844879-51-2 |

Source

|

| Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

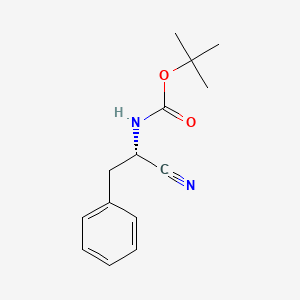

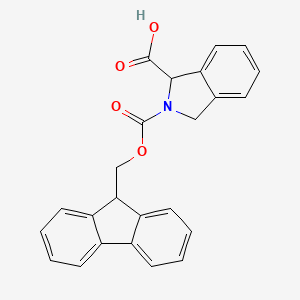

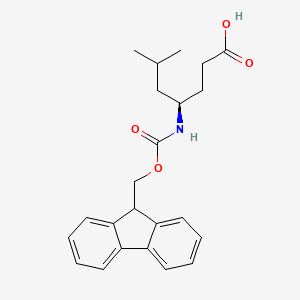

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)